![molecular formula C10H10N4O4 B2627902 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine CAS No. 931321-16-3](/img/structure/B2627902.png)

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

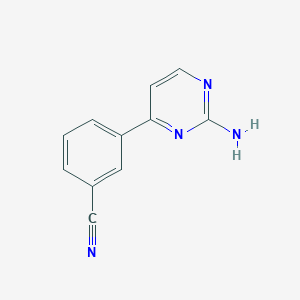

“2-Morpholino-6-nitrooxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C10H10N4O4 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” contains DNA bases attached to a backbone of methylenemorpholine rings . The exact structure can be represented by the SMILES string: C1COCCN1C2=NC3=C(O2)C=C(C=N3)N+[O-] .Applications De Recherche Scientifique

Crystal Structure Analysis

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine derivatives have been studied for their unique electronic and intermolecular interactional characteristics, which influence their crystal structures. These structures form diverse supramolecular synthons, highlighting their potential in pharmaceutical development and crystal engineering (Chai et al., 2019).

Photoreaction Studies

Research on pyrido[2,3-c]furoxan derivatives, which involve morpholine as a reactant, has shown the production of various morpholinopyridine and morpholinopyrido compounds. This indicates potential applications in studying the behavior of nitrogen in pyridine rings (Miyazawa et al., 1995).

Reaction with Amines

Studies have shown that oxazolo[4,5-b]pyridine thione reacts with primary amines and diethylamine to form N-(3-hydroxy-2-pyridyl)thioureas, and with cyclic secondary amines and aniline to form 2-aminooxazolo[4,5-b]pyridines. This suggests potential in synthesizing a variety of organic compounds (Davidkov et al., 1987).

Antitumor Agent Development

Derivatives of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine have been investigated as novel antitumor agents targeting human DNA topoisomerase enzymes. Their promising biological activity results underscore their potential in cancer treatment research (Karatas et al., 2021).

Synthesis of DNA-Related Compounds

Morpholino phosphorobis-3-nitro-1,2,4-triazolidate has been used for the phosphorylation of DNA intermediates, highlighting its role in the synthesis of 5'-phosphorylated DNA fragments and potential applications in biochemical research (Marel et al., 1981).

Insecticide Development

Pyridine derivatives, including morpholino-substituted compounds, have been synthesized and tested for their insecticidal activities. Their significant efficacy against pests like cowpea aphids suggests potential applications in agricultural pest control (Bakhite et al., 2014).

Mécanisme D'action

Mode of Action

The specific mode of action of 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine is currently unknown. It is likely that the compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

The compound may influence various pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Propriétés

IUPAC Name |

2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c15-14(16)7-5-8-9(11-6-7)12-10(18-8)13-1-3-17-4-2-13/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOCYZPSLBWRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(O2)C=C(C=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627819.png)

![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2627835.png)

![2-(4-(isopropylthio)phenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2627842.png)